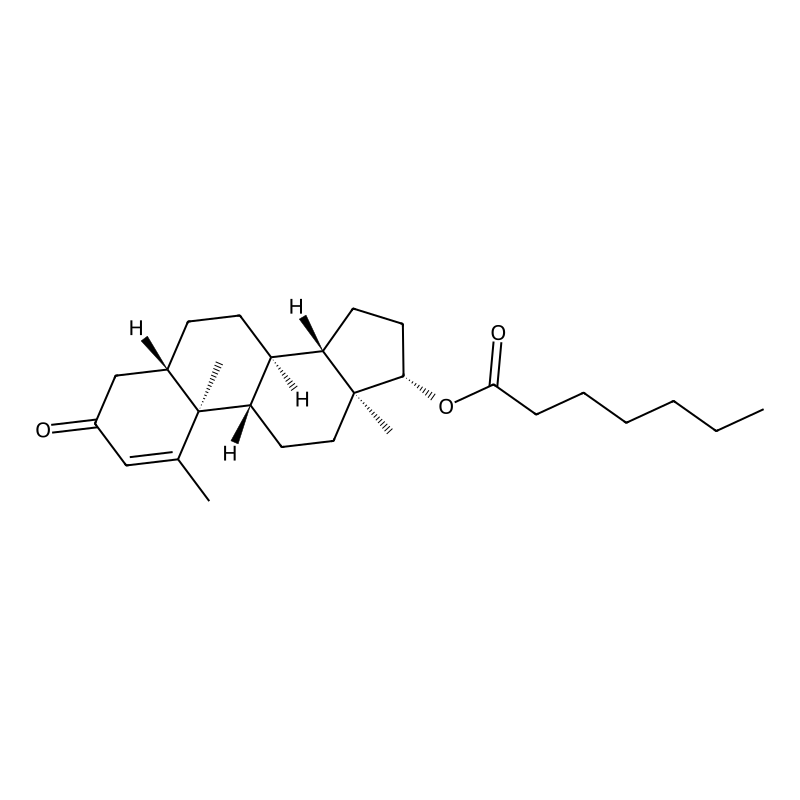

Methenolone enanthate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Methenolone enanthate (CAS: 303-42-4) is an injectable, long-acting ester of methenolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] A key procurement-relevant characteristic is its inability to be converted to estrogenic metabolites via the aromatase enzyme, which eliminates a significant class of biological variables in research applications.[2][3][4] It is recognized for having moderate anabolic effects and comparatively weak androgenic properties, making it a subject of interest for studies requiring selective anabolic activity with minimized masculinizing effects.[1][5] The enanthate ester provides a slow release from the injection site, resulting in a prolonged duration of action.[3]

Research Fit

Substituting Methenolone enanthate with its oral counterpart, Methenolone acetate, is unsuitable for applications requiring stable, long-term systemic exposure, as the acetate ester has a significantly shorter pharmacokinetic half-life.[2] Replacing it with a different core steroid that shares the same enanthate ester, such as Testosterone enanthate, introduces critical confounding variables; most notably, testosterone aromatizes into estradiol, activating estrogenic pathways that are dormant with the use of Methenolone.[6] Furthermore, substitution with other non-aromatizing DHT derivatives like Drostanolone can introduce a different anabolic-to-androgenic activity ratio, altering the specific biological response under investigation.[6] These differences in release kinetics, metabolic fate, and receptor activity profiles make precise compound selection essential for reproducible and clearly interpretable results.

Substitution Risk

Extended Release Profile: Enanthate vs. Acetate Ester Forms

The choice of ester is a primary determinant of a steroid's release kinetics and dosing schedule. Methenolone enanthate has a biological half-life of approximately 7–10.5 days following intramuscular injection.[1][2] This contrasts sharply with the acetate ester form (oral Primobolan), which has a much shorter duration of action and requires more frequent administration to maintain stable blood levels.[7]

| Evidence Dimension | Biological Half-Life (Intramuscular Injection) |

| Target Compound Data | 7–10.5 days |

| Comparator Or Baseline | Methenolone Acetate (Oral): Significantly shorter, requiring frequent dosing. |

| Quantified Difference | Multi-day prolonged action vs. hours-long action. |

| Conditions | Pharmacokinetic data from intramuscular injection versus oral administration. |

For long-term studies, the enanthate ester significantly reduces handling and administration frequency, ensuring more stable compound levels compared to short-acting esters.

vs testosterone 1:1

Selective Anabolic Activity: Favorable Anabolic-to-Androgenic Ratio vs. Testosterone

Methenolone is characterized by a high degree of separation between its anabolic and androgenic effects. Based on rodent models, Methenolone has an anabolic rating of 88 and an androgenic rating of 44-57.[8] This yields an anabolic-to-androgenic ratio of approximately 2:1. In contrast, the benchmark steroid Testosterone is defined with a ratio of 1:1 (anabolic rating of 100, androgenic rating of 100).[8][9] This indicates that Methenolone provides anabolic effects with roughly half the androgenic activity of testosterone.

| Evidence Dimension | Anabolic:Androgenic Ratio (Relative to Testosterone = 100:100) |

| Target Compound Data | 88:44 |

| Comparator Or Baseline | Testosterone: 100:100 |

| Quantified Difference | Methenolone demonstrates approximately double the anabolic selectivity relative to its androgenic effects compared to testosterone. |

| Conditions | Standardized Hershberger assay in rodent models, measuring levator ani muscle growth (anabolic) vs. seminal vesicle/prostate growth (androgenic). |

This compound is the right choice for experiments where the goal is to stimulate muscle-building pathways while minimizing androgen-receptor-mediated side effects like virilization.

vs 4–6 h (acetate)

Elimination of Estrogenic Variables: Non-Aromatizable DHT-Derivative vs. Testosterone

As a derivative of dihydrotestosterone (DHT), Methenolone enanthate is structurally incapable of interacting with the aromatase enzyme.[2][3] Consequently, it does not convert into estrogenic metabolites, a key differentiator from testosterone-based compounds.[3][6] Testosterone can be readily aromatized to estradiol, which introduces a potent estrogenic signaling component to any experiment.[10] The use of Methenolone enanthate allows for the study of androgenic and anabolic effects in isolation, without the confounding influence of estrogen receptor activation.

| Evidence Dimension | Aromatization to Estrogen |

| Target Compound Data | Does not aromatize |

| Comparator Or Baseline | Testosterone Enanthate: Aromatizes to estradiol |

| Quantified Difference | Complete elimination of estrogen conversion and its associated biological effects. |

| Conditions | In vivo metabolic pathways. |

This property is critical for experimental reproducibility and clarity, ensuring that observed effects are attributable solely to androgen receptor agonism, not a mix of androgenic and estrogenic actions.

vs 0% (0/13)

vs DHT (100%)

vs 200–250 mg/mL

Long-Term Studies on Anabolism with Low Dosing Frequency

Ideal for multi-week or multi-month in vivo studies investigating muscle protein synthesis or nitrogen retention where minimizing animal handling and maintaining stable compound exposure are critical. The long half-life of the enanthate ester allows for weekly or bi-weekly administration, a significant logistical advantage over daily-dosed oral analogs.[3]

Isolating Androgen Receptor Pathways from Estrogenic Effects

Essential for research models where the specific contribution of the androgen receptor to processes like muscle regeneration, bone density, or cell differentiation must be determined without confounding signals from estrogen receptor activation. Its non-aromatizable nature ensures that all observed effects are mediated through androgenic pathways.[2][4]

Models Requiring Anabolic Support with Minimized Androgenic Phenotypes

Suited for studies in cell lines or animal models sensitive to strong androgenic effects. The compound's favorable anabolic-to-androgenic ratio allows for the investigation of muscle-supportive effects while reducing the risk of undesirable masculinizing outcomes that could interfere with the experimental model.[1]

Application Fit

References

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

2: Edvardsson B. Hypertensive encephalopathy associated with anabolic-androgenic steroids used for bodybuilding. Acta Neurol Belg. 2015 Sep;115(3):457-8. doi: 10.1007/s13760-014-0378-8. Epub 2014 Oct 16. PubMed PMID: 25319132.

3: Ozdemir O, Bozkurt I, Ozdemir M, Yavuz O. Side effect of metenolone enanthate on rats heart in puberty: morphometrical study. Exp Toxicol Pathol. 2013 Sep;65(6):745-50. doi: 10.1016/j.etp.2012.09.009. Epub 2012 Dec 29. PubMed PMID: 23280519.

4: Socas L, Zumbado M, Pérez-Luzardo O, Ramos A, Pérez C, Hernández JR, Boada LD. Hepatocellular adenomas associated with anabolic androgenic steroid abuse in bodybuilders: a report of two cases and a review of the literature. Br J Sports Med. 2005 May;39(5):e27. Review. PubMed PMID: 15849280; PubMed Central PMCID: PMC1725213.

5: Menon DK. Successful treatment of anabolic steroid-induced azoospermia with human chorionic gonadotropin and human menopausal gonadotropin. Fertil Steril. 2003 Jun;79 Suppl 3:1659-61. PubMed PMID: 12801577.

6: Kicman AT, Cowan DA, Myhre L, Nilsson S, Tomten S, Oftebro H. Effect on sports drug tests of ingesting meat from steroid (methenolone)-treated livestock. Clin Chem. 1994 Nov;40(11 Pt 1):2084-7. PubMed PMID: 7955383.

7: Almustafa M, Doyle FH, Gutteridge DH, Hand DJ, Davis TM, Spinks TJ, Freemantle C, Joplin GF. Effects of treatments by calcium and sex hormones on vertebral fracturing in osteoporosis. Q J Med. 1992 Apr;83(300):283-94. PubMed PMID: 1321457.

8: Frankle M, Borrelli J. The effects of testosterone propionate and methenolone enanthate on the healing of humeral osteotomies in the Wistar rat. J Invest Surg. 1990;3(2):93-113. PubMed PMID: 2285677.

9: Kmieć Z, Kugler P. [Electron microscopic-morphometric and biochemical studies of the kidney of male rats following castration and treatment with an anabolic steroid]. Z Mikrosk Anat Forsch. 1984;98(2):267-76. German. PubMed PMID: 6540507.

10: Shiozawa Z, Yamada H, Mabuchi C, Hotta T, Saito M, Sobue I, Huang YP. Superior sagittal sinus thrombosis associated with androgen therapy for hypoplastic anemia. Ann Neurol. 1982 Dec;12(6):578-80. PubMed PMID: 7159062.

11: Hartmann F, Pompecki R, Desaga U, Frahm H. [Anabolic therapy in metastatic breast cancer]. Med Klin. 1981 Nov 20;76(24):689-91. German. PubMed PMID: 7311930.

12: Krug K. [Pathophysiology of aplastic anemia and its treatment with methenolone enanthate]. Z Gesamte Inn Med. 1980 Nov 15;35(22):809-12. German. PubMed PMID: 7467606.

13: Knöbel H, Becker K. [Effect of an anabolic steroid (methenolone enanthate) on the intra- and extravasal albumin pool in liver cirrhosis]. Z Gastroenterol. 1975 Oct;13(6):583-7. German. PubMed PMID: 1224752.

14: Becker K. [Effect of methenolone enanthate on aocohol-induced fatty liver in the animal experiment]. Acta Hepatogastroenterol (Stuttg). 1972 Jun;19(3):157-60. German. PubMed PMID: 4671362.

15: Kennedy BJ, Yarbro JW. Effect of methenolone enanthate (NSC-64967) in advanced cancer of the breast. Cancer. 1968 Feb;21(2):197-201. PubMed PMID: 4952912.

16: Strubelt O. [Life expectancy of erythrocytes under the influence of the cytostatic 2,3,5-tris-ethyleniminobenzoquinone-(1,4) and the anabolic methenolone enanthate]. Arzneimittelforschung. 1965 Sep;15(9):1051-4. German. PubMed PMID: 5898692.

17: LAGROT F, COSTAGLIOLA M, MICHEAU P, MANSAT C. [BURN PATIENTS OVER LONG PERIODS AND THEIR TREATMENT. THE PLACE OF ANABOLIC STEROIDS (METHENOLONE ENANTHATE)]. Bull Mem Soc Chir Paris. 1965 May 21;55:129-38. French. PubMed PMID: 14345326.

18: LITCHFIELD HR. ANABOLIC EFFECTS OF METHENOLONE ENANTHATE AND METHENOLONE ACETATE IN UNDERWEIGHT PREMATURE INFANTS AND CHILDREN. N Y State J Med. 1965 Mar 1;65:645-8. PubMed PMID: 14251577.

19: DARDENNE P, CANTALA P. [TREATMENT OF SENILE INVOLUTION BY AN ANABOLIZING STEROID (METHENOLONE ENANTHATE)]. Toulouse Med. 1964 Jun;65:787-96. French. PubMed PMID: 14187872.

20: FIXSON U. [Methenolone enanthate (primobolan depot) in postoperative therapy]. Med Welt. 1962 May 12;19:1109-14. German. PubMed PMID: 13893391.

Explore Compound Types